![molecular formula C16H20N4O2S B4621782 METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4621782.png)
METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Overview
Description
METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a triazole ring, a dimethylamino group, and an allyl group
Preparation Methods
The synthesis of METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the allyl and dimethylamino groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and dimethylamino group are key functional groups that can interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and compounds with dimethylamino groups. Compared to these, METHYL 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
1,2,4-Triazole derivatives: Known for their antifungal and anticancer activities.
Dimethylamino compounds: Often used in pharmaceuticals and as intermediates in organic synthesis.
Properties
IUPAC Name |
methyl 2-[[5-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-5-9-20-15(12-7-6-8-13(10-12)19(2)3)17-18-16(20)23-11-14(21)22-4/h5-8,10H,1,9,11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAUSBREZDLMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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